N'-[(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide
Description
N'-[(3Z)-1-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide is a structurally complex hydrazide derivative featuring a 3Z-configuration indole-2-one core substituted with a 4-methylbenzohydrazide moiety. The compound incorporates a piperazine ring modified with a diphenylmethyl group at the N4 position, which enhances lipophilicity and may influence receptor-binding interactions. The molecular formula is inferred as C34H32N4O2 (molecular weight: 528.65 g/mol), with the diphenylmethyl group distinguishing it from simpler piperazine derivatives.
Properties
Molecular Formula |
C34H33N5O2 |
|---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N-[1-[(4-benzhydrylpiperazin-1-yl)methyl]-2-hydroxyindol-3-yl]imino-4-methylbenzamide |
InChI |
InChI=1S/C34H33N5O2/c1-25-16-18-28(19-17-25)33(40)36-35-31-29-14-8-9-15-30(29)39(34(31)41)24-37-20-22-38(23-21-37)32(26-10-4-2-5-11-26)27-12-6-3-7-13-27/h2-19,32,41H,20-24H2,1H3 |
InChI Key |
LYXRYLUFJOCRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form the diphenylmethyl piperazine derivative.
Indole Synthesis: The indole moiety is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves the coupling of the piperazine derivative with the indole moiety and the benzohydrazide group under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N'-[(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide has been investigated for its potential therapeutic applications:
- Antitumor Activity: Research indicates that this compound may inhibit the proliferation of cancer cells by modulating specific signaling pathways. Its mechanism of action involves the inhibition of certain kinases, which are crucial for cancer cell growth and survival.
- Neuroprotective Effects: Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Biological Assays
The compound is utilized in various biological assays to explore its effects on cellular pathways:
- Cellular Pathway Analysis: It is employed to study interactions with proteins involved in critical cellular processes, such as apoptosis and cell cycle regulation.
- Protein Interaction Studies: The ability of this compound to bind to specific receptors or enzymes is being investigated to understand its therapeutic potential better.
Industrial Applications
In addition to its medicinal applications, this compound is being explored for its utility in industrial settings:
- Synthesis of Advanced Materials: The unique chemical properties of this compound make it a candidate for developing new materials with specific functional properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Indole-2-one cores (target and ) may exhibit stronger π-π stacking interactions with biological targets compared to benzofuran derivatives .
Biological Activity
N'-[(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antitumor, antimicrobial, and neuroprotective activities.
Molecular Characteristics:
- Molecular Formula: C37H38N4O2
- Molecular Weight: 602.8 g/mol
- LogP: 7.046 (indicating high lipophilicity)
- Polar Surface Area: 39.023 Ų
These properties suggest that the compound may exhibit significant bioactivity due to its ability to cross cellular membranes effectively.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor effects. For instance, derivatives of pyrazoles have been shown to inhibit tumor cell proliferation through various mechanisms:
| Compound | Target | Activity |
|---|---|---|
| Pyrazole Derivative A | BRAF(V600E) | IC50: 25 µM |
| Pyrazole Derivative B | EGFR | IC50: 20 µM |
| Pyrazole Derivative C | Telomerase | IC50: 15 µM |
These compounds demonstrate a capacity to induce apoptosis in cancer cells, highlighting the potential of indole derivatives in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related hydrazones exhibit significant activity against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may inhibit microbial growth effectively, providing a basis for further development as an antimicrobial agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that piperazine derivatives can enhance cognitive functions and protect against neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
-
Antitumor Efficacy in Animal Models:
In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The observed reduction was attributed to the induction of apoptosis and inhibition of angiogenesis. -
Antimicrobial Testing Against Clinical Isolates:
Clinical isolates of resistant bacteria were tested against the compound. Results demonstrated that it had superior activity against multi-drug resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
